molecular formula C17H18N4O4 B2897484 5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid CAS No. 1443978-32-2

5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Cat. No. B2897484
CAS RN: 1443978-32-2
M. Wt: 342.355
InChI Key: JFJFOHUPDXVMDK-UHFFFAOYSA-N
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Description

5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of complex heterocyclic compounds, including derivatives similar to 5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid, has been a focus of research due to their potential in various applications. One study detailed the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine-7-carbonitriles, carboxamides, and carboxylic acids through intramolecular cyclocondensation, followed by reactions with potassium cyanide and alkaline hydrolysis to yield carboxamides and carboxylic acids (S. Kemskii et al., 2014). This research illustrates the chemical versatility and potential for further functionalization of these compounds.

Heterocyclic Compound Synthesis

Research into heterocyclic compounds has led to the development of novel synthetic methods for creating diverse molecular structures. A general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, was introduced by Karolina Dzedulionytė et al. (2022). This involved regioselective strategies for synthesizing intermediates that were further treated with amines, demonstrating a pathway for synthesizing complex heterocycles including the subject compound (Dzedulionytė et al., 2022).

Biological Activity Exploration

The exploration of biological activity in compounds structurally related to 5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is significant. T. N. Yanborisov et al. (1994) conducted research on the antimicrobial, neurotropic, anticonvulsant, and antiinflammatory activities of 7-aryl-3-methyl-1-phenyl-1H,6H-pyrazolo[5,4-b]-[1,4]diazepine-5-carboxylic acids and their derivatives, indicating the therapeutic potential of these compounds (Yanborisov et al., 1994).

Spectral and Theoretical Studies

Spectral and theoretical investigations provide insights into the molecular structure and properties of compounds. The study by S. Viveka et al. (2016) on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlighted the importance of combined experimental and theoretical approaches to understand the biologically relevant pyrazole-4-carboxylic acid derivatives, which relate to the broader class of compounds including the subject molecule (Viveka et al., 2016).

properties

IUPAC Name

5-[2-(N-methylanilino)-2-oxoethyl]-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-19(12-6-3-2-4-7-12)15(22)11-20-8-5-9-21-14(16(20)23)10-13(18-21)17(24)25/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJFOHUPDXVMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCCN3C(=CC(=N3)C(=O)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

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